LogP Differential vs. Aromatic Benzofuran-3-yl Ethanone: >25-Fold Reduction in Lipophilicity
The target compound exhibits a calculated LogP of 1.20 , compared with a calculated LogP of 2.64 for the fully aromatic analog 1-(benzofuran-3-yl)ethanone (CAS 66611-15-2) . This represents a ΔLogP of −1.44, corresponding to an approximately 27.5-fold lower predicted octanol-water partition coefficient. For further context, 2-acetylbenzofuran (CAS 1646-26-0) has an estimated LogP of approximately 2.4–2.5 , and the structurally related fragrance compound 3-ethylhexahydro-2(3H)-benzofuranone (CAS 54491-17-7) has an experimentally estimated Log KOW of 1.97 , placing the target compound at the lower-lipophilicity end of the benzofuran ethanone spectrum. This reduction in lipophilicity is directly attributable to saturation of the benzene ring to a cyclohexane, which eliminates aromatic π–π stacking contributions to non-polar partitioning.
| Evidence Dimension | Octanol-water partition coefficient (LogP / Log KOW) |
|---|---|
| Target Compound Data | LogP = 1.20 (calculated, ChemSrc) |
| Comparator Or Baseline | 1-(Benzofuran-3-yl)ethanone: LogP = 2.64 (calculated). 2-Acetylbenzofuran: LogP ≈ 2.4–2.5 (estimated). 3-Ethylhexahydro-2(3H)-benzofuranone: Log KOW = 1.97 (EPI Suite v4.11) |
| Quantified Difference | ΔLogP = −1.44 vs. 1-(benzofuran-3-yl)ethanone (~27.5× lower partitioning); ΔLogP ≈ −0.77 vs. 3-ethylhexahydro-2(3H)-benzofuranone (~5.9× lower) |
| Conditions | Calculated/estimated values from different sources; direct experimental LogP determination not available for the target compound |
Why This Matters
The ~27.5-fold lower predicted lipophilicity means this compound will partition differently in biphasic reaction systems, reverse-phase chromatographic separations, and biological membrane permeability assays compared to aromatic analogs, making it unsuitable as a direct substitute in protocols optimized for the latter—and a potentially advantageous choice where lower LogP is desired for aqueous compatibility.
- [1] Update to RIFM fragrance ingredient safety assessment, 3-ethylhexahydro-2(3H)-benzofuranone, CAS Registry Number 54491-17-7. Food and Chemical Toxicology, 2023, 182, 114188. Log KOW: 1.97 (EPI Suite v4.11). Available at: https://www.sciencedirect.com/science/article/pii/S027869152300624X View Source
